N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide is a complex organic compound that features a benzodioxole moiety, an ethoxyphenyl sulfonyl group, and a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Ethoxyphenyl Sulfonyl Group: This step involves the sulfonylation of an ethoxyphenyl compound using sulfonyl chloride in the presence of a base such as pyridine.
Coupling with Glycinamide: The final step involves coupling the benzodioxole and ethoxyphenyl sulfonyl intermediates with glycinamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function. The glycinamide backbone may facilitate binding to nucleic acids or other biomolecules, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
- N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-fluorophenyl)sulfonyl]-4-methyl-4-piperidinecarboxamide
- N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide is unique due to the combination of its benzodioxole, ethoxyphenyl sulfonyl, and glycinamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H22N2O6S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-ethoxyphenyl)sulfonyl-methylamino]acetamide |
InChI |
InChI=1S/C19H22N2O6S/c1-3-25-15-5-7-16(8-6-15)28(23,24)21(2)12-19(22)20-11-14-4-9-17-18(10-14)27-13-26-17/h4-10H,3,11-13H2,1-2H3,(H,20,22) |
InChI Key |
FKSFUZALEOHOJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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